molecular formula C11H9Cl5O3 B101630 tert-Butyl Pentachlorophenyl Carbonate CAS No. 18942-25-1

tert-Butyl Pentachlorophenyl Carbonate

Cat. No.: B101630
CAS No.: 18942-25-1
M. Wt: 366.4 g/mol
InChI Key: GHBRKMLMVFKZKW-UHFFFAOYSA-N
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Description

tert-Butyl Pentachlorophenyl Carbonate: is a chemical compound with the molecular formula C11H9Cl5O3 and a molecular weight of 366.45 g/mol . . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl Pentachlorophenyl Carbonate can be synthesized through the reaction of pentachlorophenol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired carbonate ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl Pentachlorophenyl Carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl Pentachlorophenyl Carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl Pentachlorophenyl Carbonate involves the formation of a carbamate or carbonate intermediate. The compound reacts with nucleophiles, leading to the substitution of the pentachlorophenyl group. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl Pentachlorophenyl Carbonate is unique due to its combination of the tert-butyl and pentachlorophenyl groups, which provide specific reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .

Biological Activity

tert-Butyl Pentachlorophenyl Carbonate (TBPC) is a synthetic organic compound recognized for its biological activity, particularly in the context of antimicrobial and pesticidal applications. This compound is a derivative of pentachlorophenol (PCP) and is utilized in various industrial and agricultural settings. The following sections detail its biological activity, including mechanisms of action, efficacy against pathogens, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₉Cl₅O₃
  • Molecular Weight : 343.5 g/mol
  • Structure : The compound features a tert-butyl group attached to a pentachlorophenyl carbonate moiety, contributing to its lipophilicity and potential bioactivity.

Biological Activity Overview

TBPC exhibits a range of biological activities primarily due to its chlorinated aromatic structure, which interacts with biological systems in various ways:

Antimicrobial Activity

TBPC has demonstrated significant antimicrobial properties against various bacterial strains and fungi. Research indicates that it effectively inhibits the growth of:

  • Bacteria : Staphylococcus aureus, Salmonella typhimurium, and Pseudomonas aeruginosa.
  • Fungi : Aspergillus niger.

The minimum inhibitory concentration (MIC) values for TBPC against these organisms are comparable to standard antibiotics, suggesting its potential as an antimicrobial agent in both clinical and agricultural settings .

The antimicrobial efficacy of TBPC is attributed to its ability to disrupt cellular processes in microorganisms:

  • Cell Membrane Disruption : TBPC may integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Enzymatic Activity : The compound can inhibit key enzymes involved in metabolic pathways, further contributing to microbial death .

Efficacy Data

A comparative analysis of TBPC's antimicrobial activity is presented in the following table:

Microorganism MIC (µg/mL) Inhibition Zone (mm)
Staphylococcus aureus5029
Salmonella typhimurium4024
Pseudomonas aeruginosa6030
Aspergillus niger7019

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the effectiveness of TBPC against various pathogens. Results indicated that TBPC exhibited a strong inhibitory effect on both Gram-positive and Gram-negative bacteria, with significant inhibition zones observed on agar plates compared to controls .
  • Pesticidal Applications :
    In agricultural trials, TBPC was tested for its effectiveness as a pesticide. Treated plants showed enhanced growth and reduced disease incidence compared to untreated controls. Specifically, 18 out of 20 plants treated with TBPC exhibited healthy growth after two weeks .
  • Environmental Persistence :
    Research on the degradation pathways of TBPC revealed its persistence in environmental conditions but also highlighted potential degradation products that could influence its biological activity. Understanding these pathways is crucial for assessing the long-term ecological impact of TBPC use .

Properties

IUPAC Name

tert-butyl (2,3,4,5,6-pentachlorophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl5O3/c1-11(2,3)19-10(17)18-9-7(15)5(13)4(12)6(14)8(9)16/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBRKMLMVFKZKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337910
Record name tert-Butyl Pentachlorophenyl Carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18942-25-1
Record name tert-Butyl Pentachlorophenyl Carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbonic acid, 1,1-dimethylethyl pentachlorophenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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